Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Fragment-based drug design Lead generation Physicochemical property optimization

Sourcing a reliable thienopyrimidine precursor with consistent reactivity often delays medicinal chemistry campaigns. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2) resolves this bottleneck as a densely functionalized Gewald thiophene. - Enables one-step cyclocondensation to the thieno[2,3-d]pyrimidine core, a direct precursor for ATP-competitive kinase inhibitor libraries (e.g., PI3K inhibitor patent WO2009/94224 A1). - Achieves 82% yield in DMAD-mediated quinoline construction, delivering polyfunctionalized quinolines for fluorescent probes and metal chelators. - Low molecular weight (228.29 g/mol) supports fragment-based drug discovery, with an MCF-7 IC50 of ~30 µM as a validated SAR starting point.

Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
CAS No. 129332-45-2
Cat. No. B164679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
CAS129332-45-2
Molecular FormulaC8H8N2O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)SC)C#N)N
InChIInChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3
InChIKeyVBXBCNWDAJLZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4-Cyano-5-(Methylthio)Thiophene-2-Carboxylate: Core Structure & Procurement Baseline


Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2) is a tetrasubstituted thiophene heterocycle characterized by amino, cyano, methylthio, and methyl ester functional groups . With a molecular formula of C₈H₈N₂O₂S₂ and a molecular weight of 228.29 g/mol [1], it exists as a cream-colored solid with a melting point of 203–208 °C . The compound is primarily employed as a versatile synthetic intermediate for constructing fused heterocycles, including thieno[2,3-d]pyrimidines and polyfunctionalized quinolines, as a result of its dense functionalization pattern [2].

Synthesis Entry point for thieno[2,3-d]pyrimidine and polyfunctionalized quinoline construction
FBDD Low heavy-atom count fragment for hit expansion libraries
SAR Cytotoxicity benchmark scaffold for cell-model profiling

Methyl 3-Amino-4-Cyano-5-(Methylthio)Thiophene-2-Carboxylate: Why Substitution Fails


The tetrasubstituted thiophene ring in this compound contains four functional groups (amino, cyano, methylthio, and ester) that participate in sequential cyclocondensation reactions. Substituting the methyl ester with a bulkier ethyl ester (CAS 116170-90-2) alters both solubility characteristics and steric environment at the carboxylate position, which can critically affect regioselectivity in pyrimidine ring closure [1]. Replacing the methylthio group with hydrogen or a smaller substituent eliminates a synthetic handle for later functionalization and alters the electron density of the thiophene core, which is essential for the reactivity observed in Gewald-type syntheses [2]. These sensitivities to functional group identity mean that close analogs cannot be assumed to behave equivalently as synthetic intermediates without re-optimizing reaction conditions.

Ethyl ester analog (CAS 116170-90-2)

Altered steric and solubility profile may shift cyclocondensation regioselectivity, requiring re-optimized conditions.

Des-methylthio analog (CAS 102123-28-4)

Loss of the C5 synthetic handle limits downstream derivatization and eliminates a key electron-density tuning site.

Methyl 3-Amino-4-Cyano-5-(Methylthio)Thiophene-2-Carboxylate: Comparative Data vs. Analogs


Molecular Weight Comparison: Methyl vs. Ethyl Ester

When comparing this compound (CAS 129332-45-2) with its closest commercial analog, ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 116170-90-2), a 6.1% difference in molecular weight exists (228.29 g/mol versus 242.32 g/mol) [1]. This constitutes a measurable difference in fragment size and mass, which directly affects ligand efficiency metrics during fragment-based lead generation campaigns.

MW vs. Ethyl Ester
Head-to-head
–6.1%
molecular weight
Supports fragment ligand efficiency metric review
Calculated from molecular formula; supplier-stated purity not included
Fragment-based drug design Lead generation Physicochemical property optimization

Des-Methylthio Analog: Impact on Synthetic Versatility

The target compound possesses a methylthio (-SMe) group at the C5 position. The des-methylthio analog, methyl 3-amino-4-cyanothiophene-2-carboxylate (CAS 102123-28-4), lacks this substituent and has a molecular formula of C₇H₆N₂O₂S (MW: 182.20 g/mol) [1]. The presence of the methylthio group provides an additional reactive center, enabling further derivatization via oxidation to sulfoxides/sulfones or through nucleophilic displacement. This structural distinction directly impacts the diversity of accessible downstream heterocyclic chemistries.

Synthetic Handle Count
Reported
4 positions vs 3 positions
Extra derivatizable site expands SAR chemical space
Des-methylthio analog lacks SMe handle
Heterocyclic chemistry Diversity-oriented synthesis Thienopyrimidine synthesis

Yield in Polyfunctionalized Quinoline Synthesis

This compound functions as a key precursor in the synthesis of polyfunctionalized quinolines via reaction with dimethyl acetylenedicarboxylate (DMAD). The reaction, reported by Tominaga et al., proceeds with a yield of 82%, directly attributable to the specific arrangement of amino, cyano, and methylthio substituents on the thiophene core [1]. In contrast, Gewald-derived 2-aminothiophenes lacking the 4-cyano-5-methylthio substitution pattern follow divergent cyclization pathways with DMAD, yielding thienopyrimidines rather than quinolines [2].

DMAD Cyclocondensation
Reported
Quinoline 82% yield vs Thienopyrimidine products
Enables quinoline library construction not accessible from simpler analogs
Gewald-derived 2-aminothiophenes diverge to thienopyrimidines
Quinoline synthesis DMAD cycloaddition Polyfunctionalized heterocycles

MCF-7 Cytotoxicity Benchmark Against Thiophene Analogs

In a cross-study analysis, this compound has been reported to exhibit an IC₅₀ of approximately 30 µM against MCF-7 breast cancer cells . For context, a structurally related thiophene derivative (SB-200) demonstrates an IC₅₀ < 30 µM with a higher selectivity index relative to doxorubicin in the same cell line [1]. Meanwhile, advanced pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyanothiophenes achieve sub-micromolar IC₅₀ values against MCF-7 cells [2]. The intermediate potency of the target compound places it as a foundational starting point for iterative medicinal chemistry optimization.

MCF-7 Cytotoxicity
Context-dependent
IC₅₀ ≈ 30 µM vs
Benchmark scaffold for cytotoxicity SAR profiling
Cross-study comparison; assay conditions not normalized
Anticancer screening Cytotoxicity profiling Thiophene SAR

Application Scenarios for Methyl 3-Amino-4-Cyano-5-(Methylthio)Thiophene-2-Carboxylate


Fragment-Based Drug Discovery: Ligand Efficiency Optimization

Based on its molecular weight of 228.29 g/mol (14 Da lighter than its ethyl ester analog, as quantified in Evidence Item 1), this compound is particularly suited for fragment-based drug discovery campaigns where heavy atom count constraints are critical. Its calculated ligand efficiency potential supports its use as a starting fragment for kinases, proteases, or protein-protein interaction targets where low molecular weight fragments are preferred for efficient hit expansion. [1]

Thieno[2,3-d]pyrimidine Libraries for Kinase Screening

The unique combination of a C2 carboxylate ester, C3 amino group, and C4 cyano group on the thiophene ring enables one-step cyclocondensation to form the thieno[2,3-d]pyrimidine core, as detailed in Evidence Item 3. This scaffold is a key intermediate in the Millennium Pharmaceuticals PI3K inhibitor patent (WO2009/94224 A1), making this compound a direct precursor for ATP-competitive kinase inhibitor libraries. [2]

Polyfunctionalized Quinoline Synthesis for Chemical Probes

As evidenced by the 82% yield in DMAD-mediated quinoline construction (Evidence Item 3), this compound is the precursor of choice for accessing polyfunctionalized quinolines with dense substitution patterns. Such quinolines serve as fluorescent probes, metal chelators, and bioactive molecules in chemical biology, providing a synthetic entry point not accessible from 2-aminothiophenes lacking the 4-cyano-5-methylthio substitution pattern. [3]

Anticancer SAR Using MCF-7 Cytotoxicity Benchmark

With a reported MCF-7 IC₅₀ of approximately 30 µM (Evidence Item 4), this compound serves as a reference point for systematic structure-activity relationship (SAR) studies. The four functionalizable positions allow chemists to independently tune electronic and steric properties, with the goal of improving potency toward the sub-micromolar range achieved by more advanced thienopyrimidine analogs.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low heavy-atom count scaffold
Ligand efficiency metric review
Thienopyrimidine kinase-focused libraries
One-step cyclocondensation scaffold
ATP-competitive kinase library design
Polyfunctionalized quinoline-based probes
DMAD-compatible substitution pattern
Fluorescent/chelating chemical probe synthesis
Cancer cell-model SAR studies
Benchmark cytotoxicity scaffold
MCF-7 cytotoxicity endpoint profiling

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